molecular formula C59H40N6 B14132823 9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole

9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole

Cat. No.: B14132823
M. Wt: 833.0 g/mol
InChI Key: AZSOMXREMUHBAH-UHFFFAOYSA-N
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Description

9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a combination of carbazole and triazine moieties, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole typically involves multi-step organic reactions. One common method includes the use of Friedel-Crafts alkylation reactions, where carbazole derivatives are reacted with triazine compounds under controlled conditions. The reaction often requires catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogenation with Cl2 in the presence of a catalyst like FeCl3.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon structures.

Scientific Research Applications

9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole involves its ability to act as a donor-acceptor fluorophore. The carbazole moieties serve as electron donors, while the triazine moiety acts as an electron acceptor. This unique arrangement facilitates efficient charge transfer and photophysical properties, making it an effective catalyst and luminescent material .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole stands out due to its combination of carbazole and triazine units, which enhance its stability, reactivity, and photophysical properties. This makes it particularly valuable in advanced applications such as OLEDs and photodynamic therapy.

Properties

Molecular Formula

C59H40N6

Molecular Weight

833.0 g/mol

IUPAC Name

9-[2,6-di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole

InChI

InChI=1S/C59H40N6/c1-37-29-31-52-46(33-37)47-34-38(2)30-32-53(47)65(52)56-54(63-48-25-13-9-21-42(48)43-22-10-14-26-49(43)63)35-41(36-55(56)64-50-27-15-11-23-44(50)45-24-12-16-28-51(45)64)59-61-57(39-17-5-3-6-18-39)60-58(62-59)40-19-7-4-8-20-40/h3-36H,1-2H3

InChI Key

AZSOMXREMUHBAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C)C4=C(C=C(C=C4N5C6=CC=CC=C6C7=CC=CC=C75)C8=NC(=NC(=N8)C9=CC=CC=C9)C1=CC=CC=C1)N1C2=CC=CC=C2C2=CC=CC=C21

Origin of Product

United States

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